4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine
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Overview
Description
4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine is a chemical compound characterized by the presence of a naphthalene ring attached to a but-2-yn-1-amine group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine typically involves the reaction of naphthalen-1-ol with but-2-yn-1-amine in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Naphthalene derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-amine: A related compound with a similar naphthalene structure but lacking the but-2-yn-1-amine group.
4-(Naphthalen-1-yl)phenyl derivatives: Compounds with a naphthalene ring attached to a phenyl group, exhibiting different chemical properties.
Uniqueness
4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the naphthalene ring and the but-2-yn-1-amine group allows for diverse chemical modifications and applications in various fields of research .
Biological Activity
4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
The compound is synthesized through the reaction of naphthalen-1-ol with but-2-yn-1-amine, typically using potassium carbonate as a base and dimethylformamide (DMF) as a solvent under reflux conditions. This synthesis route facilitates the formation of the ether linkage essential for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various assays, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the naphthalene moiety can enhance its antibacterial efficacy .
Table 1: Antimicrobial Activity of 4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amines
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL |
Candida albicans | 15 μg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated its ability to induce cytotoxic effects, particularly in squamous cell carcinoma (SCC) models. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis .
Case Study: Cytotoxicity in SCC Cells
In a study assessing the cytotoxic effects on SCC cells, 4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amines were subjected to MTT assays. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 μM. Flow cytometry analysis further revealed that treatment led to increased apoptosis rates and cell cycle arrest in the G0/G1 phase .
The biological activity of 4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amines is attributed to their interaction with specific molecular targets. The compound may inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis. For instance, it has been suggested that it modulates pathways associated with cancer cell survival by inhibiting key signaling molecules.
Comparison with Similar Compounds
When compared to structurally similar compounds, such as naphthalenes without the butynyl amine group, 4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amines exhibit enhanced biological activities due to their unique structural features that allow for diverse chemical modifications.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
4-(Naphthalen-1-yloxy)-butanamine | Moderate | Low |
4-(Naphthalen-1-yloxy)butynylamine | High | High |
Properties
CAS No. |
751478-34-9 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-naphthalen-1-yloxybut-2-yn-1-amine |
InChI |
InChI=1S/C14H13NO/c15-10-3-4-11-16-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,10-11,15H2 |
InChI Key |
ABTBLMXBRFHZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC#CCN |
Origin of Product |
United States |
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